molecular formula C14H17N3O5S2 B2629851 Ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate CAS No. 865248-11-9

Ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate

Cat. No.: B2629851
CAS No.: 865248-11-9
M. Wt: 371.43
InChI Key: USWDPJYIHTYXSH-PEZBUJJGSA-N
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Description

Ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate is a complex chemical compound that has garnered significant attention in scientific research due to its potential biological activity and versatile applications. Its unique structure makes it a promising candidate for studies involving drug development, material synthesis, and biological assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the sulfonamide group and the propanoylimino moiety. The final step involves the esterification of the acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Nucleophilic substitution reactions can modify the ester or sulfonamide groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with modified functional groups.

Scientific Research Applications

Ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of Ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate can be compared with other similar compounds, such as:

  • Ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)propanoate
  • Ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)butanoate
  • Ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)pentanoate

These compounds share similar structural features but differ in the length of the alkyl chain attached to the acetate group. The unique properties of this compound, such as its specific biological activity and chemical reactivity, make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S2/c1-3-12(18)16-14-17(8-13(19)22-4-2)10-6-5-9(24(15,20)21)7-11(10)23-14/h5-7H,3-4,8H2,1-2H3,(H2,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWDPJYIHTYXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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